3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate
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Overview
Description
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate is a complex organic compound with a unique structure that combines pyridine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the formation of the pyran ring. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.
Formation of the Pyran Ring: This involves cyclization reactions, often using catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine and pyran rings allow the compound to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate: shares similarities with other pyridine and pyran derivatives, such as:
Uniqueness
The unique combination of ethyl and methyl groups in this compound provides distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-22-16(20)13-12(10-6-5-7-18-8-10)11(15(19)21-3)9(2)23-14(13)17/h5-8,12H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFZPQAHKMCVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C(=O)OC)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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